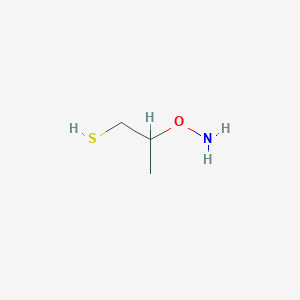

2-(Aminooxy)propane-1-thiol

Descripción

2-(Aminooxy)propane-1-thiol is a sulfur-containing organic compound featuring a thiol (-SH) group at position 1 and an aminooxy (-O-NH2) group at position 2. Aminooxy groups are known for their nucleophilic reactivity toward carbonyl groups, enabling applications in bioconjugation and pharmaceutical synthesis . The thiol group contributes to redox activity and metal coordination, making such compounds relevant in materials science and biochemistry.

Propiedades

Fórmula molecular |

C3H9NOS |

|---|---|

Peso molecular |

107.18 g/mol |

Nombre IUPAC |

O-(1-sulfanylpropan-2-yl)hydroxylamine |

InChI |

InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3 |

Clave InChI |

LYBKZBGFWLFVQS-UHFFFAOYSA-N |

SMILES canónico |

CC(CS)ON |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)propane-1-thiol typically involves the reaction of an aminooxy compound with a thiol compound. . The reaction conditions often require a basic environment and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Aminooxy)propane-1-thiol may involve more scalable and cost-effective methods. These methods often use readily available starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminooxy)propane-1-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The aminooxy group can participate in reduction reactions.

Substitution: Both the aminooxy and thiol groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, reduced amines from reduction, and various substituted derivatives from nucleophilic substitution .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

2-(Aminooxy)propane-1-thiol has been studied for its ability to inhibit pyridoxal phosphate (PLP)-dependent enzymes. This inhibition occurs through the formation of stable oxime complexes with the enzyme's active site. A notable application is its role in increasing levels of gamma-aminobutyric acid (GABA) by inhibiting GABA transaminase (GABA-T), which can have therapeutic implications for neurological disorders such as epilepsy and anxiety.

Case Study : In a rodent model, treatment with 2-(Aminooxy)propane-1-thiol resulted in a significant increase in GABA concentrations, suggesting potential benefits for anxiety-related conditions.

Bioconjugation

The dual functionality of 2-(Aminooxy)propane-1-thiol allows it to be utilized in bioconjugation techniques, which are essential for drug delivery systems and diagnostic applications. The compound can label and modify biomolecules, facilitating the construction of complex bioconjugates.

Example : In a study focused on constructing hydrogels, 2-(Aminooxy)propane-1-thiol was used as a cross-linker to create a network structure that enhances the mechanical properties of the hydrogel while allowing for controlled release of therapeutic agents .

Neuropharmacology

Due to its ability to modulate neurotransmitter levels, 2-(Aminooxy)propane-1-thiol is being explored for its neuropharmacological effects. Its inhibition of GABA-T not only increases GABA levels but also opens avenues for research into treatments for various neurological conditions.

Research Findings : Studies have indicated that compounds similar to 2-(Aminooxy)propane-1-thiol exhibit promising results in managing symptoms associated with mood disorders and epilepsy .

Mecanismo De Acción

The mechanism by which 2-(Aminooxy)propane-1-thiol exerts its effects involves the interaction of its functional groups with target molecules. The aminooxy group can form stable oxime bonds with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(Methoxyamino)propane-1-thiol (CAS Not Specified)

- Structure: Thiol at position 1, methoxyamino (-O-Me-NH2) at position 3.

- Molecular Formula: C4H11NOS | Molecular Weight: 121.20 g/mol (calculated).

- Synthesis : Prepared via reductive amination using NaCNBH3 and purified via thin-layer chromatography, yielding 87% purity .

- Key Differences: The methoxyamino group reduces nucleophilicity compared to the aminooxy group in the target compound, limiting its reactivity with carbonyls. Positional isomerism (substituents at C1 and C3 vs. C1 and C2) affects molecular interactions and steric hindrance.

- Applications : Used in glycoconjugate synthesis due to its dual functional groups .

1-Aminopropane-2-thiol (CAS 598-36-7)

- Structure : Amine (-NH2) at position 1, thiol at position 2.

- Molecular Formula : C3H9NS | Molecular Weight : 91.18 g/mol.

- Purity : ≥95% (discontinued commercially) .

- Key Differences: The absence of an oxygen atom in the amine group reduces its ability to form oxime linkages, a critical feature of 2-(Aminooxy)propane-1-thiol. The swapped positions of functional groups alter solubility and acidity; thiols at C2 may exhibit higher acidity due to proximity to the amine.

- Applications : Explored in biochemical research for thiol-disulfide exchange reactions .

1-[(2-Hydroxyethyl)thio]propan-2-ol (CAS 6713-03-7)

- Structure : Thioether (-S-) at C1, hydroxyl (-OH) at C2.

- Molecular Formula : C5H12O2S | Molecular Weight : 136.21 g/mol.

- Key Differences: Thioether vs. thiol: Reduced reactivity toward oxidation or metal binding. Hydroxyl vs. aminooxy: Lacks the nucleophilic amine, limiting conjugation utility.

- Applications : Industrial applications due to stable thioether and hydroxyl groups .

Physicochemical Properties and Reactivity

- Reactivity Insights: The aminooxy group enables rapid oxime ligation with ketones/aldehydes, advantageous in drug delivery systems. Methoxyamino and simple amine groups require harsher conditions for similar reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminooxy)propane-1-thiol, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of structurally related aminooxy-thiol compounds involves reductive amination using NaCNBH₃ in ethanol, followed by acid quenching and extraction with saturated Na₂CO₃. Purification via silica gel chromatography (TLC or column) is critical to isolate the product . To maximize yields, ensure stoichiometric control of reactants (e.g., methoxyamine hydrochloride and thiol precursors) and optimize reaction time/temperature. For 2-(Aminooxy)propane-1-thiol, analogous protocols can be adapted, with attention to the stability of the thiol group during reduction.

Q. How can the structural integrity of 2-(Aminooxy)propane-1-thiol be confirmed post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- ¹H/¹³C NMR : Identify peaks for the aminooxy (-NH-O-) and thiol (-SH) groups. For example, the thiol proton may appear as a broad singlet at δ ~1.5–2.5 ppm .

- IR Spectroscopy : Confirm N-O (1050–1200 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches.

- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with ≤2 ppm mass accuracy .

Q. What are the critical handling considerations to ensure the stability of 2-(Aminooxy)propane-1-thiol during experimental workflows?

- Methodological Answer :

- Storage : Store at <-20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Avoid freeze-thaw cycles, which can degrade the compound .

- Solvent Compatibility : Use degassed ethanol or DMSO for dissolution to minimize disulfide formation.

- Light Sensitivity : Protect from UV exposure using amber vials .

Advanced Research Questions

Q. How does the dual functionality of aminooxy and thiol groups in 2-(Aminooxy)propane-1-thiol influence its reactivity in bioconjugation applications?

- Methodological Answer :

- Thiol Reactivity : The -SH group reacts with maleimides, haloalkanes, or metal surfaces (e.g., Au nanoparticles) to form stable thioether bonds. Kinetic studies using Ellman’s assay can quantify free thiol availability .

- Aminooxy Reactivity : The -ONH₂ group selectively reacts with carbonyl groups (e.g., ketones/aldehydes in glycans) under mild acidic conditions (pH 4–6). Competitive reactions between the two groups require pH optimization to prioritize sequential conjugation .

Q. What methodological approaches are recommended for analyzing contradictory data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Systematic Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC-UV or LC-MS. For example, acidic conditions may protonate the aminooxy group, reducing its reactivity, while alkaline conditions accelerate thiol oxidation .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at different temperatures. Compare with literature data on analogous compounds (e.g., 3-(Methoxyamino)propane-1-thiol) to resolve contradictions .

Q. In comparative studies with analogous thiol-containing compounds, what kinetic or thermodynamic factors should be prioritized to assess reactivity differences?

- Methodological Answer :

- Kinetic Factors : Measure reaction rates with model substrates (e.g., iodoacetamide) using stopped-flow spectroscopy. For example, steric hindrance near the thiol group in 2-(Aminooxy)propane-1-thiol may slow alkylation compared to linear analogs .

- Thermodynamic Factors : Compare bond dissociation energies (BDEs) of S-H via computational methods (DFT) to predict oxidative stability. Thiol pKa values (measured via potentiometric titration) also influence nucleophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for 2-(Aminooxy)propane-1-thiol synthesis across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with strict control of moisture (use anhydrous solvents) and oxygen levels (Schlenk techniques).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfides or over-reduced species) that may reduce yields. Adjust stoichiometry of NaCNBH₃ if over-reduction occurs .

Application-Oriented Questions

Q. What strategies enhance the use of 2-(Aminooxy)propane-1-thiol in multivalent glycoconjugate synthesis?

- Methodological Answer :

- Orthogonal Protection : Temporarily protect the thiol group (e.g., with trityl) while the aminooxy group reacts with glycans. Deprotect later for subsequent conjugation .

- Dendrimer Scaffolds : Use the compound as a branching unit in dendrimers, leveraging its dual functionality to attach multiple ligands (e.g., sugars and fluorescent tags) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.